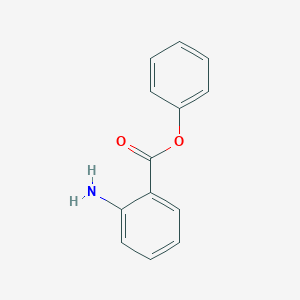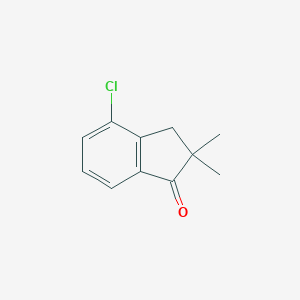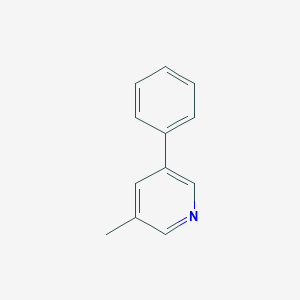
3-Methyl-5-phenylpyridine
Vue d'ensemble
Description
Introduction 3-Methyl-5-phenylpyridine is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is part of the pyridine family, a class of compounds known for their aromaticity and presence in many biologically active molecules.
Synthesis Analysis The synthesis of 3-Methyl-5-phenylpyridine involves prototropic reactions. For example, 3-methylpyridine can react with styrene or butadiene in the presence of alkaline metals, forming derivatives such as 3-(3'-phenylpropyl)-pyridine (Chumakov & Ledovskikh, 1965).
Molecular Structure Analysis The molecular structure of compounds related to 3-Methyl-5-phenylpyridine, like 2-phenylpyridine, has been analyzed using techniques like NMR spectroscopy and X-ray analysis. These studies reveal details about the bonding and spatial arrangement of atoms within the molecule (Neve et al., 1991).
Chemical Reactions and Properties Chemical reactions involving 3-Methyl-5-phenylpyridine derivatives can lead to various interesting compounds. For instance, reactions with protein amino groups have been explored for their potential in creating heavy-atom derivatives in proteins (Riley & Perham, 1973).
Physical Properties Analysis The physical properties of 3-Methyl-5-phenylpyridine derivatives include their crystal structures and thermal properties. Studies have shown that these compounds can crystallize in different space groups and exhibit layered arrangements stabilized by hydrogen bonds (Bryndal et al., 2012).
Chemical Properties Analysis The chemical properties of 3-Methyl-5-phenylpyridine and its derivatives are influenced by their molecular structure. For example, studies on the ultimate metabolites of related compounds have explored their reactivity towards nucleosides and DNA (Saris et al., 1995).
Applications De Recherche Scientifique
3-Methyl-5-phenylpyridine is a chemical compound with the molecular formula C12H11N . It appears as a light yellow to brown to dark green clear liquid . It has a boiling point of 160 °C/14.3 mmHg and a specific gravity of 1.07 . It’s used in various scientific research applications .
-
Pyridinium Ionic Liquids : Pyridinium salts can be used to create ionic liquids, which have a variety of applications in green chemistry due to their low volatility and ability to dissolve a wide range of organic and inorganic materials .
-
Anti-microbial Agents : Pyridinium salts have been studied for their anti-microbial properties, making them potential candidates for the development of new antibiotics .
-
Anti-cancer Agents : Some pyridinium salts have shown anti-cancer activity, suggesting potential applications in cancer treatment .
-
Anti-malarial Agents : Pyridinium salts have also been studied for their anti-malarial properties .
-
Anti-cholinesterase Inhibitors : Pyridinium salts can act as inhibitors of cholinesterase, an enzyme that breaks down acetylcholine in the body. This has potential applications in the treatment of conditions like Alzheimer’s disease .
-
Materials Science : Pyridinium salts have applications in materials science, such as in the creation of polymers and resins .
-
Synthesis of 4-azafluorene and δ-carboline : 3-Methyl-5-phenylpyridine can be used as an intermediate in the synthesis of 4-azafluorene and δ-carboline .
-
Molecular Simulations : 3-Methyl-5-phenylpyridine can be used in molecular simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
-
Pyridinium Ionic Liquids : Pyridinium salts, which include structures like 3-Methyl-5-phenylpyridine, can be used to create ionic liquids. These have a variety of applications in green chemistry due to their low volatility and ability to dissolve a wide range of organic and inorganic materials .
-
Anti-microbial Agents : Pyridinium salts have been studied for their anti-microbial properties, making them potential candidates for the development of new antibiotics .
-
Anti-cancer Agents : Some pyridinium salts have shown anti-cancer activity, suggesting potential applications in cancer treatment .
-
Anti-malarial Agents : Pyridinium salts have also been studied for their anti-malarial properties .
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFKZMSXKPTQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344589 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-phenylpyridine | |
CAS RN |
10477-94-8 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



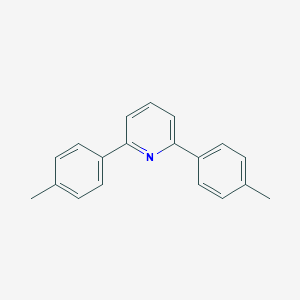
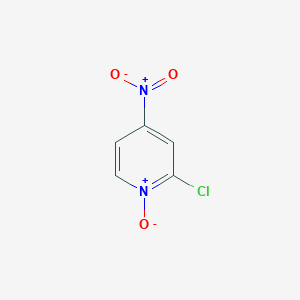
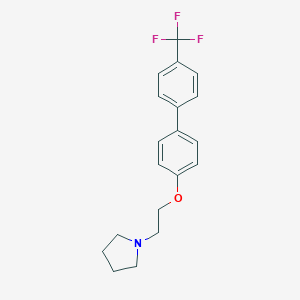
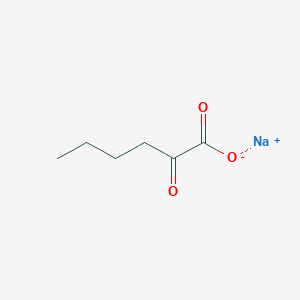

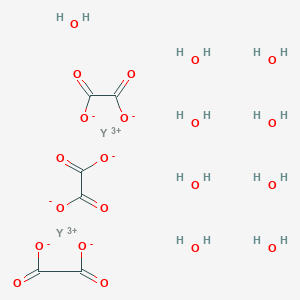
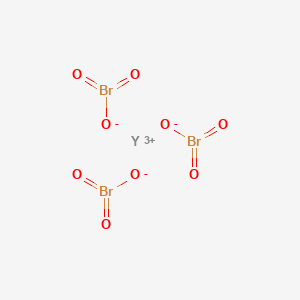
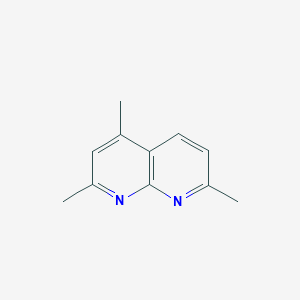
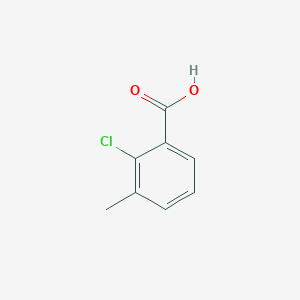
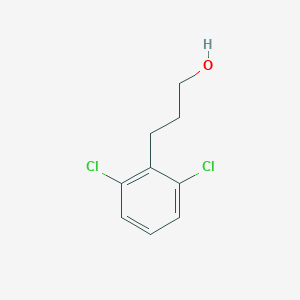
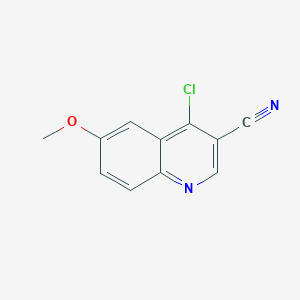
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
